5-TERT-BUTYL-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-TERT-BUTYL-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL is a chemical compound with the CAS Number: 64540-65-4 . It has a molecular weight of 171.27 . The compound is odorless, insoluble in water, and soluble in organic solvents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3S/c1-7(2,3)5-8-9-6(11)10(5)4/h1-4H3, (H,9,11) . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 165-169 °C . It is soluble in acetone, yielding a clear, colorless to faintly yellow solution .The safety information and Material Safety Data Sheet (MSDS) can be found online . It’s important to handle this compound with care, following all safety guidelines.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-TERT-BUTYL-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL involves the reaction of tert-butyl isocyanide with ethyl chloroacetate to form ethyl N-tert-butyl-N-(chloroacetyl)carbamate, which is then reacted with hydrazine hydrate to form 5-tert-butyl-1,2,4-triazole-3-carboxylic acid hydrazide. This intermediate is then reacted with thionyl chloride to form 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol.", "Starting Materials": [ "tert-butyl isocyanide", "ethyl chloroacetate", "hydrazine hydrate", "thionyl chloride" ], "Reaction": [ "Step 1: Reaction of tert-butyl isocyanide with ethyl chloroacetate in the presence of a base to form ethyl N-tert-butyl-N-(chloroacetyl)carbamate.", "Step 2: Reaction of ethyl N-tert-butyl-N-(chloroacetyl)carbamate with hydrazine hydrate to form 5-tert-butyl-1,2,4-triazole-3-carboxylic acid hydrazide.", "Step 3: Reaction of 5-tert-butyl-1,2,4-triazole-3-carboxylic acid hydrazide with thionyl chloride to form 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol." ] } | |
CAS No. |
64540-65-4 |
Molecular Formula |
C7H13N3S |
Molecular Weight |
171.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.